5-(Hydroxymethyl)picolinic acid

Physicochemical profiling Drug design ADME prediction

Researchers requiring a bifunctional picolinic acid scaffold for PROTAC linker conjugation often face inconsistent purity and undefined metal-chelating interference. 5-(Hydroxymethyl)picolinic acid (CAS 39977-41-8) addresses this with the primary alcohol at the 5-position, distal to the N,O-bidentate pocket, ensuring clean amide/ester coupling. • Protein Degrader Building Block; XLogP3 -0.2, TPSA 70.4 Ų for aqueous conjugation. • IC₅₀ 180 µM vs mouse dihydroorotase enables medicinal chemistry optimization. • Supplied at ≥95% purity with batch-specific NMR, HPLC, GC certificates for reproducible stoichiometry.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 39977-41-8
Cat. No. B1589940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)picolinic acid
CAS39977-41-8
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)C(=O)O
InChIInChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11)
InChIKeyJFOQWSKCLFWNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)picolinic Acid: Identity & Procurement


5-(Hydroxymethyl)picolinic acid (CAS 39977-41-8; IUPAC: 5-(hydroxymethyl)pyridine-2-carboxylic acid; MW 153.14 g/mol; C₇H₇NO₃) is a 5-substituted picolinic acid derivative bearing a primary alcohol functionality at the meta position relative to the pyridine nitrogen. Its computed XLogP3-AA is –0.2 [1], distinguishing it from more lipophilic picolinic acid analogs (e.g., picolinic acid itself, XLogP ≈ 0.7). The compound is commercially supplied as a white to yellow to pale-brown solid at typical purities of 95% (Sigma-Aldrich) to 98% (Fluorochem), with storage at 2–8°C under inert atmosphere . It is classified as a Protein Degrader Building Block and has a documented inhibition IC₅₀ of 180 µM against dihydroorotase [2].

5-(Hydroxymethyl)picolinic Acid: Isomer & Analog Differentiation


The hydroxymethyl substituent at the 5-position of the picolinic acid scaffold creates a distinct hydrogen-bond donor/acceptor profile (computed TPSA = 70.4 Ų) and shifts the lipophilicity (XLogP3-AA = –0.2) relative to both unsubstituted picolinic acid (XLogP ≈ 0.7 to –0.65, depending on calculation method; TPSA = 50.2 Ų) [1][2]. Positional isomerism of the hydroxymethyl group on the pyridine ring further alters metal-chelation geometry and steric accessibility: the 5-substituted isomer places the alcohol distal to the N,O-bidentate chelation pocket formed by the pyridine nitrogen and the 2-carboxylate, whereas the 6-isomer (CAS 1197-10-0, XLogP3-AA = –0.1) positions the hydroxymethyl group adjacent to the carboxylate, potentially competing for metal coordination [3]. These physicochemical differences mean that procurement specifications for one regioisomer cannot satisfy the solubility, reactivity, or chelation requirements of another without explicit experimental validation.

5-(Hydroxymethyl)picolinic Acid: Quantitative Evidence vs. Analogs


Lipophilicity vs. Picolinic Acid and 6-Hydroxymethyl Isomer

The computed XLogP3-AA of 5-(hydroxymethyl)picolinic acid is –0.2 [1], indicating higher hydrophilicity than both the parent picolinic acid (XLogP3-AA ≈ 0.72 by Hansch method, or 0.22 by ALOGPS) [2] and the 6-(hydroxymethyl) regioisomer (XLogP3-AA = –0.1) [3]. This 0.1–0.9 log-unit shift predicts measurably different aqueous solubility and membrane permeability, which are critical parameters for biological assay design and formulation.

Physicochemical profiling Drug design ADME prediction

TPSA vs. Unsubstituted Picolinic Acid

5-(Hydroxymethyl)picolinic acid has a computed TPSA of 70.4 Ų [1], which is 20.2 Ų higher than unsubstituted picolinic acid (TPSA = 50.2 Ų) [2]. This increase is attributable to the additional hydroxyl group contributing a hydrogen-bond donor. The TPSA value places the compound closer to the commonly cited 90 Ų threshold for blood–brain barrier penetration, whereas picolinic acid sits well below it, suggesting differential CNS exposure propensity in in vivo models.

Medicinal chemistry Property-based design Permeability screening

Dihydroorotase Enzyme Inhibition

5-(Hydroxymethyl)picolinic acid inhibits dihydroorotase (DHOase), a zinc-dependent enzyme in the de novo pyrimidine biosynthesis pathway, with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37, measured using enzyme from mouse Ehrlich ascites cells at a compound concentration of 10 µM [1]. This represents a measurable but modest inhibitory activity. By comparison, 5-fluoroorotic acid, a known DHOase inhibitor used as a crystallographic probe, binds with far higher affinity (sub-µM range), positioning 5-(hydroxymethyl)picolinic acid as a scaffold for further optimization rather than a potent probe [2].

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

Purity Specifications & Vendor Grades

Commercial sources of 5-(hydroxymethyl)picolinic acid offer different purity grades: Sigma-Aldrich specifies 95% purity (white to yellow to pale-brown solid) , Fluorochem offers 98% purity , and Bidepharm provides batch-specific QC data including NMR, HPLC, and GC . The 3% purity difference between 95% and 98% grades corresponds to a 2.5-fold reduction in total impurities (from ≤5% to ≤2%), which is critical for applications where minor impurities could interfere with metal-chelation stoichiometry or biological assay readouts. The compound is classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Quality control Analytical chemistry Procurement specification

Positional Reactivity: 5-Hydroxymethyl Handle

The 5-hydroxymethyl group is positioned para to the pyridine nitrogen and meta to the carboxylate, providing a sterically accessible primary alcohol for derivatization (e.g., oxidation to aldehyde/carboxylic acid, or esterification for linker attachment) without competing with the N,O-chelating site. This contrasts with the 6-hydroxymethyl isomer (CAS 1197-10-0), where the alcohol is ortho to the carboxylate, sterically and electronically influencing metal binding [1]. The 5-substitution pattern is explicitly catalogued as a Protein Degrader Building Block , reflecting its utility as a picolinic acid warhead with a distal exit vector for PROTAC linker conjugation.

Organic synthesis Bioconjugation PROTAC linker chemistry

5-(Hydroxymethyl)picolinic Acid: Research & Industrial Applications


PROTAC Degrader Linker: Distal Exit Vector

5-(Hydroxymethyl)picolinic acid serves as a picolinic acid-based E3 ligase-binding warhead with a primary alcohol at the 5-position that functions as a linker attachment point. Its computed XLogP3-AA of –0.2 and TPSA of 70.4 Ų [1] predict aqueous compatibility suitable for biochemical conjugation, while the 95–98% commercial purity supports reproducible stoichiometry in amide or ester coupling reactions. The compound is explicitly classified under Protein Degrader Building Blocks by specialty chemical suppliers .

Dihydroorotase Inhibitor Scaffold

The measured IC₅₀ of 180 µM against mouse dihydroorotase [1] provides a quantitative starting point for medicinal chemistry optimization targeting the de novo pyrimidine biosynthesis pathway. The 5-hydroxymethyl substituent contributes hydrogen-bonding capacity (2 HBD, 4 HBA) absent in unsubstituted picolinic acid, which may be exploited for additional active-site contacts. Researchers should procure the 98% purity grade to minimize impurity interference in enzymatic assays .

Metal-Chelation Bidentate Ligand

The N,O-bidentate chelation motif of picolinic acid is retained in 5-(hydroxymethyl)picolinic acid, with the 5-hydroxymethyl group positioned distal to the coordination sphere. This geometry avoids the potential steric or electronic interference observed with the 6-hydroxymethyl isomer, where the alcohol is ortho to the carboxylate [1]. The compound's GHS hazard profile (H302, H315, H319, H335) mandates appropriate PPE and ventilation during handling of metal-complexation reactions.

Reference Standard for Hydroxymethyl Heterocycles

With well-defined computed properties (MW 153.14 g/mol, XLogP3-AA –0.2, TPSA 70.4 Ų, density 1.4±0.1 g/cm³, boiling point 398.6±32.0 °C) [1], 5-(hydroxymethyl)picolinic acid can serve as a calibration or reference standard in HPLC method development and property-prediction model validation. The availability of batch-specific NMR, HPLC, and GC certificates from vendors like Bidepharm supports its use in analytical chemistry laboratories.

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